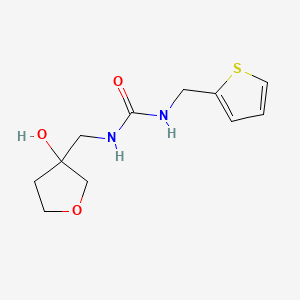
1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has been used in various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful in different biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Green Chemistry Applications
Research indicates that certain urea derivatives have been explored for their use in green chemistry, particularly as solvents and catalysts in biocatalytic processes. For example, enzymatic acylation of pharmacologically interesting nucleosides in green solvents demonstrates the utility of urea derivatives in enhancing reaction selectivity and efficiency in environmentally friendly conditions (Simeó, Sinisterra, & Alcántara, 2009).
Molecular Biology and Drug Discovery
In the field of drug discovery, urea derivatives have been synthesized and evaluated for their biological activities. Some derivatives have been found to possess potent antagonist activity against specific receptors, contributing to the development of new therapeutic agents (Fotsch et al., 2001).
Material Science
Urea derivatives are also investigated for their role in material science, such as in the formation of hydrogels with tunable physical properties. The interaction with various anions can modulate the rheology and morphology of these gels, which could have implications for drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Sensor Technology
Furthermore, urea derivatives have been employed in the development of fluorescent probes for the detection of metal ions. These compounds offer high selectivity and sensitivity, which are crucial for applications in environmental monitoring and bioimaging (Wang et al., 2017).
Corrosion Inhibition
Additionally, some urea derivatives exhibit significant corrosion inhibition properties, making them valuable in the protection of metals and alloys in industrial applications. Their effectiveness in preventing corrosion in acidic environments has been demonstrated through various studies (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
1-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c14-10(12-6-9-2-1-5-17-9)13-7-11(15)3-4-16-8-11/h1-2,5,15H,3-4,6-8H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSIICFDVROVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione](/img/structure/B2495844.png)
![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2495845.png)
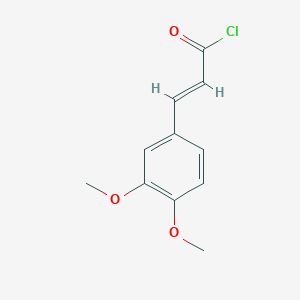
![3-(4-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2495851.png)
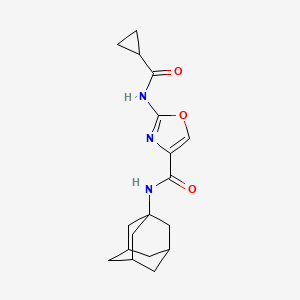
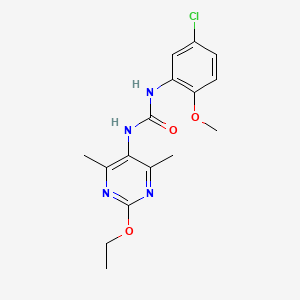
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide](/img/structure/B2495858.png)
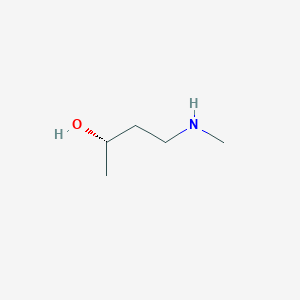
![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)
![N-benzyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2495862.png)



